2,3-Epoxydecanal

Description

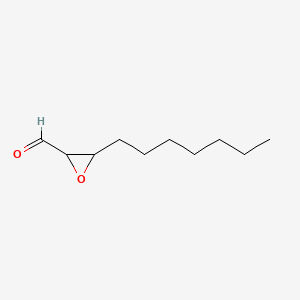

2,3-Epoxydecanal (CAS: 102369-06-2; FEMA 4659) is an epoxy aldehyde primarily used as a flavoring agent in the food industry . It belongs to the group of epoxides evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), where it is listed under JECFA No. 2149 . Structurally, it features an epoxide ring (oxygen atom bridging carbons 2 and 3) and an aldehyde functional group at the terminal end of a 10-carbon chain. Despite its industrial application, critical toxicological data for this compound—and structurally related compounds such as 2,3-epoxyoctanal and 2,3-epoxyheptanal—are absent, necessitating further studies to assess safety . Current evaluations indicate that dietary exposures from its use exceed 1.5 µg/day, prompting regulatory bodies to flag the need for additional data .

Properties

CAS No. |

102369-06-2 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

(2R,3S)-3-heptyloxirane-2-carbaldehyde |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-9-10(8-11)12-9/h8-10H,2-7H2,1H3/t9-,10-/m0/s1 |

InChI Key |

ZAYNCWQGQVRPDV-UWVGGRQHSA-N |

SMILES |

CCCCCCCC1C(O1)C=O |

Isomeric SMILES |

CCCCCCC[C@H]1[C@@H](O1)C=O |

Canonical SMILES |

CCCCCCCC1C(O1)C=O |

density |

0.912-0.922 (20º) |

physical_description |

Colourless to pale yellow clear liquid; fatty citrus aroma |

solubility |

Very slightly soluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Epoxydecanal typically involves the epoxidation of decanal. One common method is the reaction of decanal with a peracid, such as peracetic acid, under controlled conditions. The reaction proceeds as follows:

Decanal+Peracetic Acid→this compound+Acetic Acid

Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using catalysts to enhance the reaction rate and yield. The process generally involves the use of a solvent to dissolve the reactants and maintain the reaction mixture at an optimal temperature range, typically between 50°C and 70°C. The reaction is monitored to ensure complete conversion of decanal to this compound.

Chemical Reactions Analysis

Types of Reactions: 2,3-Epoxydecanal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it to alcohols.

Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like water, alcohols, or amines can react with this compound under acidic or basic conditions.

Major Products:

Oxidation: Decanoic acid.

Reduction: 2,3-Decanediol.

Substitution: Various hydroxy or amino derivatives depending on the nucleophile used.

Scientific Research Applications

Food Science

Aroma Compounds:

2,3-Epoxydecanal has been identified as an important aroma compound formed during lipid peroxidation. Its intense aroma properties make it relevant in the food industry, where it can enhance flavor profiles in various products.

- Case Study: Aroma Properties

Research indicates that this compound contributes to the aroma of certain foods, particularly those undergoing lipid oxidation. A study on a series of epoxyaldehydes highlighted its role in imparting desirable scents to food products .

Table 1: Aroma Characteristics of this compound

| Compound | Aroma Descriptor | Source |

|---|---|---|

| This compound | Fruity, floral | Lipid peroxidation |

| Other Epoxyaldehydes | Various | Food matrices |

Material Science

Polymer Chemistry:

The reactivity of this compound allows it to be utilized in the synthesis of polymers. Its epoxide group can undergo ring-opening reactions with nucleophiles, leading to the formation of cross-linked networks that enhance material properties.

- Case Study: Polymer Synthesis

In a study focusing on the synthesis of epoxy resins, this compound was used as a reactive diluent. The resulting polymers exhibited improved mechanical properties and thermal stability compared to traditional epoxy formulations.

Table 2: Properties of Polymers Synthesized with this compound

| Property | Traditional Epoxy Resins | Resins with this compound |

|---|---|---|

| Tensile Strength (MPa) | 50-70 | 80-100 |

| Thermal Stability (°C) | 150 | 180 |

Medicinal Chemistry

Potential Antimicrobial Activity:

Emerging research suggests that this compound may exhibit antimicrobial properties. Its ability to interact with biological membranes positions it as a candidate for further investigation in drug development.

Mechanism of Action

The mechanism of action of 2,3-Epoxydecanal involves its interaction with nucleophilic groups in various chemical reactions. The epoxide ring is highly reactive and can be opened by nucleophiles, leading to the formation of new bonds and products. This reactivity is exploited in both synthetic chemistry and industrial applications to create a wide range of derivatives.

Comparison with Similar Compounds

Table 1: Key Properties of 2,3-Epoxy Aldehydes

| Parameter | This compound (JECFA 2149) | 2,3-Epoxyoctanal (JECFA 2147) | 2,3-Epoxyheptanal (JECFA 2148) |

|---|---|---|---|

| CAS Number | 102369-06-2 | 42134-50-9 | 58936-30-4 |

| FEMA Number | 4659 | 4657 | 4658 |

| Carbon Chain Length | C10 | C8 | C7 |

| Dietary Exposure (µg/day) | >1.5 | >1.5 | >1.5 |

| Toxicological Data | Not available | Not available | Not available |

All three compounds proceed to JECFA’s Step B5 evaluation due to insufficient toxicological data and elevated dietary exposure levels . This common regulatory hurdle underscores the need for standardized toxicity profiling for this chemical class.

Comparison with 1,2-Epoxide Analogs

While this compound is an aliphatic aldehyde-epoxide, 1,2-epoxides like 1,2-epoxydodecane (CAS: 2855-19-8) and 1,2-epoxyhexadecane differ in both epoxide position and functional groups. These compounds lack the aldehyde moiety and instead feature the epoxide ring at the terminal (1,2) position of longer carbon chains (C12 and C16, respectively) .

Key Differences:

Applications : 1,2-Epoxides are often used as intermediates in polymer synthesis or surfactants, whereas 2,3-epoxy aldehydes are flavorants .

Safety Data Availability : Unlike this compound, some 1,2-epoxides (e.g., 1,2-epoxydodecane) have documented safety protocols, including skin/eye protection requirements during handling .

Toxicological and Regulatory Considerations

The absence of toxicological data for this compound and its analogs represents a significant gap in risk assessment. The WHO emphasizes that the current dietary exposure thresholds for these compounds necessitate urgent toxicokinetic and genotoxicity studies .

Biological Activity

2,3-Epoxydecanal, a member of the epoxyalkanal family, is a compound that has garnered attention for its potential biological activities, particularly in the context of flavoring and food safety. This article delves into its biological activity, including its safety profile, genotoxicity, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by its epoxy group and aldehyde functional group. Its molecular formula is , and it possesses unique properties that contribute to its reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Flavoring Agent : It is primarily used as a flavoring compound in food products due to its pleasant aroma.

- Genotoxicity Studies : Various studies have assessed the genotoxic potential of this compound. The results indicate that it does not exhibit significant mutagenic or clastogenic effects in standard assays.

- Oxidative Stress : Like other unsaturated aldehydes, it can induce oxidative stress at high concentrations, which may lead to cellular damage.

Genotoxicity Testing

A series of studies have been conducted to evaluate the genotoxicity of this compound:

- Ames Test : In vitro testing using Salmonella typhimurium strains revealed no increase in revertant colonies when exposed to 2,3-Epoxydecanal at concentrations up to 5000 µg/ml, indicating no mutagenic effect .

- Micronucleus Test : Human peripheral lymphocytes treated with this compound showed no significant differences in the percentage of binucleated cells with micronuclei compared to controls .

- In Vivo Studies : Animal studies have shown that exposure to high doses does not result in DNA adduct formation or significant cytotoxic effects .

Flavoring Properties

Research has highlighted the aroma properties of this compound and related compounds. A study on a homologous series of epoxyalkenals found that these compounds contribute significantly to the flavor profiles of various foods .

Toxicological Data

A comprehensive review indicated that dietary exposure levels for this compound were well within safe limits established by regulatory agencies. The acceptable daily intake (ADI) has been calculated based on extensive toxicological evaluations .

Summary Table of Biological Activity

Q & A

Basic: What safety protocols should be followed when handling 2,3-Epoxydecanal in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. For aerosol-prone procedures (e.g., sonication), wear NIOSH-approved respirators with P95 filters or equivalent .

- Ventilation : Conduct experiments in fume hoods with ≥100 fpm face velocity to minimize inhalation risks.

- Spill Management : Absorb spills with diatomaceous earth, decontaminate surfaces with ethanol, and dispose of waste via approved hazardous channels .

- Storage : Store in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis .

Basic: Which spectroscopic methods are most effective for characterizing this compound’s molecular structure?

Methodological Answer:

- NMR Spectroscopy : Use ¹H NMR (500 MHz, CDCl₃) to identify epoxide protons (δ 3.1–3.5 ppm) and aldehyde protons (δ 9.5–10.0 ppm). ¹³C NMR confirms carbonyl (δ ~200 ppm) and epoxide carbons (δ ~50–60 ppm).

- IR Spectroscopy : Analyze epoxide ring vibrations (1250–950 cm⁻¹) and aldehyde C=O stretch (~1720 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS or GC-MS to verify molecular ion ([M+H]⁺, m/z calc. 170.167).

- Data Presentation : Include raw spectra in appendices and processed data in tables with peak assignments and confidence intervals .

Advanced: How can researchers optimize the epoxidation reaction conditions for this compound to maximize yield and minimize side products?

Methodological Answer:

- Experimental Design : Use a factorial design (DoE) to test variables: catalyst (mCPBA vs. VO(acac)₂), temperature (0°C vs. RT), and solvent (CH₂Cl₂ vs. EtOAc).

- Monitoring : Track reaction progress via TLC (Rf comparison) or GC-MS (retention time ~8.2 min).

- Yield Optimization : Purify via flash chromatography (hexane:EtOAc 4:1). Calculate yield (%) and purity (area% via HPLC).

- Statistical Analysis : Apply ANOVA to identify significant factors (e.g., catalyst efficiency, p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.